N-(4-chlorophenyl)-2-({9-[(4-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
Description
This compound (CAS: 895102-18-8) is a structurally complex heterocyclic molecule featuring a tricyclic core with fused thiadiazine and aromatic systems. The core is substituted with a sulfanyl-acetamide moiety linked to a 4-chlorophenyl group and a 4-fluorobenzyl substituent. Its molecular formula is C₂₇H₂₂ClFN₄O₃S₂, with a molecular weight of 591.13 g/mol .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[6-[(4-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClFN4O3S2/c26-17-7-11-19(12-8-17)29-23(32)15-35-25-28-13-22-24(30-25)20-3-1-2-4-21(20)31(36(22,33)34)14-16-5-9-18(27)10-6-16/h1-13H,14-15H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZKKTKWEYLWMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NC=C3S(=O)(=O)N2CC4=CC=C(C=C4)F)SCC(=O)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClFN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-({9-[(4-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, cyclization, and functional group modifications. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-({9-[(4-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to new derivatives with distinct properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2-({9-[(4-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[840
Chemistry: The compound can be used as a building block for synthesizing new materials with unique properties.
Biology: It may serve as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound could be investigated for its therapeutic potential, including its ability to interact with specific biological targets.
Industry: It may find applications in the development of new industrial chemicals, catalysts, or materials.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-({9-[(4-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, resulting in specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of tricyclic thiadiazine derivatives with variable substituents. Below is a detailed comparison with three analogs from the literature:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects :
- The 4-fluorophenylmethyl group in the target compound and Analog 2 introduces steric bulk and electron-withdrawing properties compared to the methyl group in Analog 1. This likely enhances target binding in hydrophobic pockets, as seen in kinase inhibitors .
- The N-(4-chlorophenyl) acetamide in the target compound vs. N-(2-phenylethyl) in Analog 2 affects solubility; the former may reduce metabolic clearance due to decreased lipophilicity .
The target compound’s higher molecular weight (591.13 vs. 534.62 in Analog 2) may impact pharmacokinetics, as molecules >500 Da often face challenges in oral bioavailability .
Methodological Considerations for Comparison
Graph-Based Structural Analysis :
The target compound and its analogs were compared using graph-theoretical methods to quantify structural similarity (e.g., shared subgraphs, ring systems). Analog 2 showed the highest similarity (85%) to the target compound due to identical tricyclic cores and halogenated aryl groups .
SHELX Refinement :
Crystallographic data for Analog 1 (methyl variant) refined via SHELXL revealed a planar tricyclic core with a sulfonyl group adopting a trigonal pyramidal geometry, critical for stabilizing protein-ligand interactions . This suggests similar conformational rigidity in the target compound.
Biological Activity
N-(4-chlorophenyl)-2-({9-[(4-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex compound that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Chlorophenyl group : Known for its role in enhancing biological activity.
- Fluorophenyl group : Often associated with increased lipophilicity and biological efficacy.
- Triazatricyclo structure : Contributes to the unique pharmacological profile of the compound.
The molecular formula is , indicating a large and complex molecule.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- Inhibition of Bacterial Growth : Studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective concentrations for bacterial inhibition .
Enzyme Inhibition
The compound has also demonstrated potential as an enzyme inhibitor:
- Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have shown strong inhibitory effects on AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's .
- Urease Inhibition : The compound exhibits strong urease inhibitory activity, which could be beneficial in conditions like urinary tract infections or kidney stones .
Anticancer Activity
Emerging studies suggest that the compound may have anticancer properties:
- Mechanisms of Action : The presence of multiple functional groups allows for interactions with various biological targets involved in cancer progression. The triazatricyclo structure may enhance its ability to bind to DNA or proteins involved in tumor growth .
Study 1: Antibacterial Screening
A study conducted on synthesized derivatives of similar compounds revealed that several exhibited strong antibacterial activity against various strains. For example:
| Compound ID | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 7l | Salmonella typhi | 2.14 |
| 7m | Bacillus subtilis | 0.63 |
| 7n | Escherichia coli | 2.17 |
These findings indicate the potential for developing new antibacterial agents from this class of compounds .
Study 2: Enzyme Inhibition Profiles
Another investigation focused on enzyme inhibition revealed:
| Compound ID | Enzyme | IC50 (µM) |
|---|---|---|
| 7p | Acetylcholinesterase | 1.21 |
| 7r | Urease | 6.28 |
These results highlight the multifunctional nature of the compound and its derivatives in pharmacological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
